9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
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Overview
Description
9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.217 g/mol. This compound is part of the benzoxepin family, which consists of fused benzene and oxepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-(2-aminophenyl)ethanol with a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction typically results in the formation of the corresponding saturated compound.
Scientific Research Applications
Chemistry: In chemistry, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as a ligand for certain receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism by which 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is structurally similar to other benzoxepin derivatives, such as 9-ethyl-3,4-dihydro-1-benzoxepin-5(2H)-one and 9-propyl-3,4-dihydro-1-benzoxepin-5(2H)-one.
These compounds share the same core structure but differ in the substituents attached to the benzene ring.
Uniqueness: What sets this compound apart from its analogs is its specific methyl group at the 9-position, which can influence its reactivity and biological activity
Properties
IUPAC Name |
9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKIFOBYHBUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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